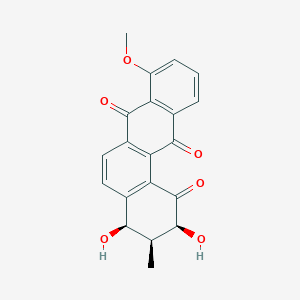![molecular formula C23H29N7O2 B3025773 1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]- CAS No. 1798787-27-5](/img/structure/B3025773.png)
1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]-
Übersicht
Beschreibung
BIIB068 is an inhibitor of Bruton’s tyrosine kinase (BTK; IC50 = <10 nM).
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of BIIB068, also known as M6RN4LQ25S, BIIB-068, or 1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]-.
Autoimmune Diseases
BIIB068 is a highly selective and potent reversible inhibitor of Bruton’s tyrosine kinase (BTK), which plays a crucial role in the activation, proliferation, and differentiation of B cells. Overactivation of B cells is implicated in various autoimmune diseases. By inhibiting BTK, BIIB068 can potentially provide therapeutic benefits for conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis . Clinical trials are ongoing to evaluate its safety and efficacy in these diseases .
B-Cell Lymphomas
BTK is also highly expressed in various B-cell lymphomas. BIIB068’s ability to inhibit BTK makes it a promising candidate for the treatment of these cancers. By blocking BTK activity, BIIB068 can potentially reduce the proliferation of malignant B cells, offering a targeted approach to cancer therapy .
Chronic Lymphocytic Leukemia (CLL)
Chronic lymphocytic leukemia is another condition where BTK plays a significant role. BIIB068’s selective inhibition of BTK can help in managing CLL by preventing the survival and proliferation of leukemic cells. This targeted therapy approach can improve patient outcomes and reduce the side effects associated with traditional chemotherapy .
Multiple Sclerosis (MS)
Research has indicated that BTK inhibitors like BIIB068 could be beneficial in treating multiple sclerosis, a chronic autoimmune disease affecting the central nervous system. By inhibiting BTK, BIIB068 can potentially reduce the inflammatory response and demyelination associated with MS, providing a new avenue for treatment .
Inflammatory Bowel Disease (IBD)
Inflammatory bowel diseases, including Crohn’s disease and ulcerative colitis, involve chronic inflammation of the gastrointestinal tract. BTK inhibitors such as BIIB068 can modulate the immune response, potentially reducing inflammation and providing relief for patients with IBD .
Allergic Diseases
BTK is involved in the signaling pathways of various immune cells, including mast cells and basophils, which play a role in allergic reactions. By inhibiting BTK, BIIB068 can potentially reduce the severity of allergic responses, making it a candidate for treating conditions like asthma and allergic rhinitis .
Cardiovascular Diseases
Emerging research suggests that BTK inhibitors may have applications in cardiovascular diseases. BTK is involved in the signaling pathways that contribute to inflammation and atherosclerosis. BIIB068’s ability to inhibit BTK could potentially reduce inflammation and plaque formation in blood vessels, offering a novel approach to treating cardiovascular diseases .
Neurological Disorders
There is growing interest in the role of BTK in neurological disorders beyond multiple sclerosis. Research is exploring the potential of BTK inhibitors like BIIB068 in conditions such as Alzheimer’s disease and Parkinson’s disease. By modulating immune responses and reducing neuroinflammation, BIIB068 could offer therapeutic benefits for these neurodegenerative diseases .
Wirkmechanismus
Target of Action
BIIB068, also known as M6RN4LQ25S or 1-Azetidinecarboxamide, is a highly selective, potent, and reversible inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a cytoplasmic non-receptor tyrosine kinase that plays a crucial role in the signal transduction for the expression of antibodies after B cell activation . It is highly expressed in a variety of B-cell lymphomas and autoimmune diseases .
Mode of Action
BIIB068 interacts with BTK, inhibiting its activity . This inhibition blocks the overactivation of B cells, which is the cause of some autoimmune diseases . By inhibiting BTK activity, BIIB068 can provide therapeutic benefits to patients suffering from autoimmune disorders by blocking aberrant B and myeloid cell activation .
Biochemical Pathways
The inhibition of BTK by BIIB068 affects the signal transduction pathway involved in the expression of antibodies after B cell activation . This leads to the regulation of B cell activation, proliferation, and differentiation .
Pharmacokinetics
BIIB068 exhibits good overall drug-like properties for oral dosing . It is well tolerated across preclinical species at pharmacologically relevant doses with good ADME properties . Pharmacokinetics of BIIB068 in humans have been determined in a Phase 1 study following a single, ascending oral dose .
Result of Action
BIIB068 inhibits BCR mediated PLCγ2 phosphorylation in Ramos B cells . Additionally, in human PBMCs, BIIB068 inhibits anti-IgD induced and anti-IgM BCR-induced B cell activation . In neutrophils, BIIB068 inhibits FcγR-mediated ROS production .
Eigenschaften
IUPAC Name |
N-[[2-methyl-4-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]phenyl]methyl]-3-propan-2-yloxyazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-15(2)32-20-13-30(14-20)23(31)25-10-18-6-5-17(9-16(18)3)21-7-8-24-22(28-21)27-19-11-26-29(4)12-19/h5-9,11-12,15,20H,10,13-14H2,1-4H3,(H,25,31)(H,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWMKGNVAMXXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NC=C2)NC3=CN(N=C3)C)CNC(=O)N4CC(C4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]- | |
CAS RN |
1798787-27-5 | |
| Record name | BIIB-068 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798787275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIIB-068 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6RN4LQ25S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)
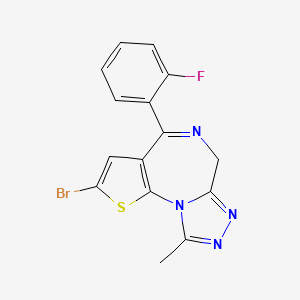
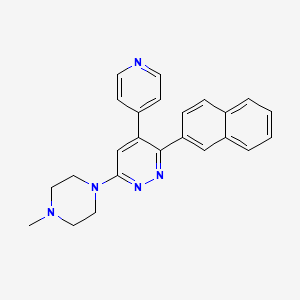
![trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide](/img/structure/B3025697.png)
![(alphaR)-6-[5-chloro-2-[(tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinyl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]-1,3-dihydro-alpha-methyl-1-oxo-2H-isoindole-2-acetamide](/img/structure/B3025699.png)
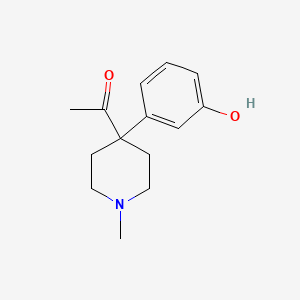
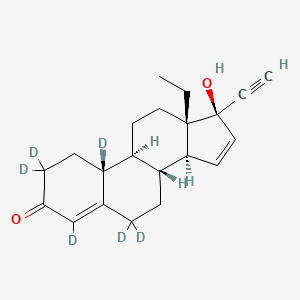
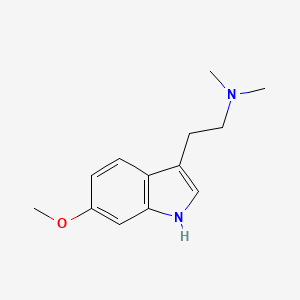
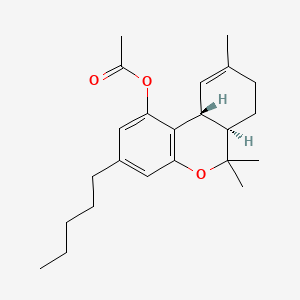
![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)
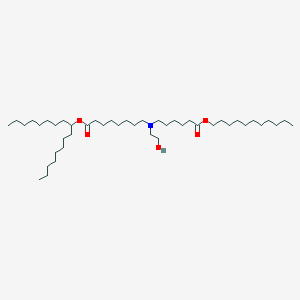
![(2S)-10,18-Dimethoxy-21-oxa-6,14,23-triazapentacyclo[12.9.0.02,6.08,13.016,22]tricosa-1(23),8(13),9,11,16(22),17,19-heptaene-7,15-dione](/img/structure/B3025711.png)
